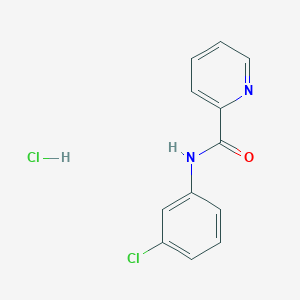

VU0364770 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O.ClH/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11;/h1-8H,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNNJOSFWZBQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of VU0364770 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364770 hydrochloride, chemically identified as N-(3-chlorophenyl)picolinamide hydrochloride, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release at presynaptic terminals. VU0364770 enhances the receptor's response to the endogenous ligand, glutamate, thereby offering a nuanced approach to modulating glutamatergic and GABAergic transmission. This technical guide provides a comprehensive overview of the core mechanism of action of VU0364770, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used for its characterization. The quantitative data presented herein are summarized for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR4

VU0364770 functions as a positive allosteric modulator (PAM) of the mGluR4. Unlike orthosteric agonists that directly bind to the glutamate binding site, VU0364770 binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the mGluR4 protein that increases the affinity and/or efficacy of glutamate. Consequently, in the presence of VU0364770, a lower concentration of glutamate is required to elicit a response, and the maximal response to glutamate can be enhanced. This modulatory action allows for a fine-tuning of synaptic transmission that is dependent on the endogenous activity of glutamatergic neurons, potentially offering a more favorable therapeutic window compared to direct receptor agonists.

Quantitative Data

The following tables summarize the key quantitative parameters that define the potency, selectivity, and pharmacokinetic profile of this compound.

Table 1: In Vitro Potency and Efficacy of VU0364770

| Parameter | Species/Receptor | Value | Assay Type |

| EC50 | Rat mGluR4 | 290 nM | Calcium Mobilization |

| EC50 | Human mGluR4 | 1.1 µM | Calcium Mobilization |

| Maximal Response | Human mGluR4 | 227 ± 17% of glutamate alone | Calcium Mobilization |

Table 2: Off-Target Activity of VU0364770

| Target | Activity | Value (Ki) |

| Human MAO-A | Inhibition | 8.5 µM |

| Human MAO-B | Inhibition | 0.72 µM |

| mGluR5 | Antagonist | IC50 = 17.9 µM |

| mGluR6 | PAM | EC50 = 6.8 µM |

Table 3: In Vivo Pharmacokinetic Parameters of VU0364770

| Parameter | Species | Value | Dosing |

| Brain:Plasma Ratio (Kp) | Rat | >1 | 10 mg/kg, s.c. |

| Plasma Free Fraction | Rat | 1.8% | |

| Plasma Free Fraction | Human | 2.7% |

Signaling Pathways

The primary signaling cascade initiated by the activation of mGluR4, and potentiated by VU0364770, is mediated by its coupling to the Gi/o family of inhibitory G-proteins. This interaction triggers a series of intracellular events that culminate in the reduction of neurotransmitter release from the presynaptic terminal.

Canonical Gi/o Signaling Pathway

The canonical signaling pathway for mGluR4 activation is depicted below. This pathway is central to the mechanism by which VU0364770 exerts its modulatory effects on synaptic transmission.

Caption: Canonical Gi/o signaling pathway of mGluR4 potentiated by VU0364770.

Activation of mGluR4 by glutamate, enhanced by VU0364770, leads to the dissociation of the Gi/o protein subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). The subsequent decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA). PKA is known to phosphorylate and potentiate the activity of presynaptic voltage-gated calcium channels. Therefore, reduced PKA activity leads to decreased calcium influx upon neuronal depolarization.

Simultaneously, the Gβγ subunits of the Gi/o protein can directly bind to and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The opening of GIRK channels leads to an efflux of potassium ions, causing hyperpolarization of the presynaptic membrane.

The combined effect of reduced calcium influx and membrane hyperpolarization significantly decreases the probability of synaptic vesicle fusion and subsequent release of neurotransmitters such as glutamate and GABA.

Experimental Protocols

The characterization of this compound relies on a suite of specialized experimental procedures. Below are detailed methodologies for key assays.

In Vitro Calcium Mobilization Assay (FLIPR)

This assay is a primary method for determining the potency and efficacy of mGluR4 PAMs. It indirectly measures the inhibition of adenylyl cyclase by detecting changes in intracellular calcium levels in a recombinant cell line.

Objective: To quantify the potentiation of glutamate-induced mGluR4 activation by VU0364770.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding for human or rat mGluR4 and a promiscuous G-protein, such as Gαqi5 or a chimeric G-protein that couples Gi/o activation to the phospholipase C (PLC) pathway. Cells are plated in 384-well black-walled, clear-bottom microplates and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Preparation: VU0364770 is serially diluted in a suitable buffer to create a concentration-response curve. A fixed, sub-maximal (EC20) concentration of glutamate is also prepared.

-

FLIPR Measurement: The cell plate and compound plate are loaded into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken. VU0364770 is then added to the wells, followed shortly by the addition of the EC20 concentration of glutamate.

-

Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time. The peak fluorescence response is plotted against the concentration of VU0364770 to determine the EC50 value.

Caption: Experimental workflow for the FLIPR-based calcium mobilization assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the effect of VU0364770 on synaptic transmission in neurons.

Objective: To assess the modulation of excitatory or inhibitory postsynaptic currents by VU0364770.

Methodology:

-

Slice Preparation: Acute brain slices (e.g., from the striatum or hippocampus) are prepared from rodents.

-

Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Recording: The neuron's membrane potential is clamped at a specific voltage (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs). Synaptic currents are evoked by electrical stimulation of afferent fibers.

-

Drug Application: After establishing a stable baseline of evoked synaptic currents, VU0364770 is bath-applied to the slice.

-

Data Analysis: The amplitude and frequency of the evoked postsynaptic currents are measured before and after the application of VU0364770 to quantify its inhibitory effect on neurotransmitter release.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal, providing in vivo evidence of the effects of VU0364770.

Objective: To measure the effect of systemic administration of VU0364770 on extracellular levels of neurotransmitters like glutamate or GABA in a specific brain region.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized animal.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion and Sampling: On the day of the experiment, the probe is perfused with aCSF at a slow, constant flow rate. The dialysate, containing extracellular fluid from the brain, is collected at regular intervals.

-

Baseline Collection: Several baseline samples are collected to establish the basal neurotransmitter levels.

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).

-

Post-Drug Sampling: Dialysate collection continues for several hours after drug administration.

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Conclusion

This compound is a selective mGluR4 positive allosteric modulator that enhances the receptor's sensitivity to glutamate. Its mechanism of action is centered on the canonical Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in presynaptic neurotransmitter release. This is achieved through the modulation of voltage-gated calcium channels and GIRK channels. The in-depth understanding of its mechanism, supported by robust quantitative data from a variety of experimental protocols, positions VU0364770 as a valuable tool for investigating the therapeutic potential of mGluR4 modulation in neurological and psychiatric disorders.

VU0364770 Hydrochloride: A Technical Guide to its Function as a Positive Allosteric Modulator of mGlu4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0364770 hydrochloride, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound and mGlu4

Metabotropic glutamate receptor 4 (mGlu4) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a member of the group III mGlu receptors, mGlu4 is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1] This modulation of intracellular signaling pathways plays a crucial role in regulating neurotransmitter release and neuronal excitability. The localization of mGlu4 receptors at presynaptic terminals in key brain regions, such as the basal ganglia, makes them a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.[2][3]

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric ligand (glutamate) binding site.[4] Rather than activating the receptor directly, PAMs enhance the affinity and/or efficacy of the endogenous ligand.[5] This modulatory action offers a more nuanced approach to therapeutic intervention compared to direct agonists, as it preserves the spatial and temporal dynamics of endogenous signaling.

This compound has emerged as a valuable tool compound for studying the therapeutic potential of mGlu4 modulation.[6] Its ability to potentiate the effect of glutamate at the mGlu4 receptor has been demonstrated in various preclinical models, highlighting its potential for the treatment of Parkinson's disease.[2][6]

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu4 receptor. It binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the orthosteric agonist, glutamate.[3] The potentiation of the glutamate signal by VU0364770 leads to a more robust inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This cascade ultimately modulates downstream signaling pathways, influencing ion channel activity and reducing neurotransmitter release.

dot

Caption: mGlu4 Receptor Signaling Pathway with VU0364770.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Assay Type | Reference |

| EC50 (mGlu4) | Rat | 290 nM | Calcium Mobilization | [7] |

| Human | 1.1 µM | Calcium Mobilization | [7][8] | |

| EC50 (mGlu6) | Human | 6.8 µM | Not Specified | [7][8] |

| IC50 (mGlu5) | Human | 17.9 µM | Not Specified | [7][8] |

| Ki (MAO-A) | Human | 8.5 µM | Enzyme Inhibition | [7][8] |

| Ki (MAO-B) | Human | 0.72 µM | Enzyme Inhibition | [7][9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Dose | Administration Route | Reference |

| Haloperidol-induced catalepsy (Rat) | Reversal of catalepsy | 56.6 mg/kg | Not Specified | [8] |

| 6-OHDA-lesioned rat (Parkinson's Model) | Reversal of forelimb asymmetry | Not Specified | Not Specified | [6] |

| 6-OHDA-lesioned rat (Parkinson's Model) | Improved attentional control | 56.6 mg/kg | Not Specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing the mGlu4 receptor.

Materials:

-

CHO cells stably co-expressing human or rat mGlu4 and a chimeric G-protein (Gqi5).

-

Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).[10]

-

Fluo-4 AM calcium indicator dye.[11]

-

Pluronic F-127.[10]

-

This compound stock solution (in DMSO).

-

Glutamate stock solution (in water).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FlexStation or FDSS).

Procedure:

-

Cell Plating: Seed the mGlu4-expressing CHO cells into 96-well plates and culture overnight to allow for cell adherence.

-

Dye Loading:

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer in a separate 96-well plate (the compound plate).

-

Prepare a solution of glutamate at a concentration that elicits a response approximately 20% of the maximal response (EC₂₀).

-

-

Assay Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

The instrument automatically adds a defined volume of the this compound solution from the compound plate to the cell plate.

-

After a pre-incubation period (typically 2-5 minutes), the instrument adds the EC₂₀ concentration of glutamate.[12]

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Calculate the potentiation effect of this compound as the percentage increase in the glutamate response compared to the response with glutamate alone.

-

Determine the EC₅₀ value of this compound by fitting the concentration-response data to a sigmoidal dose-response curve.

-

dot

Caption: Workflow for the in vitro Calcium Mobilization Assay.

In Vivo Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of a compound to reverse parkinsonian-like motor deficits.

Materials:

-

Haloperidol (B65202) solution.[13]

-

This compound solution.

-

Vehicle control solution.

-

Catalepsy bar (a horizontal bar raised approximately 10 cm from a flat surface).[4]

-

Stopwatch.

Procedure:

-

Animal Acclimation: Acclimate the rats to the testing environment.

-

Drug Administration:

-

Catalepsy Assessment:

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the elevated bar.[4]

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 120 or 180 seconds) is typically used.[4]

-

-

Data Analysis:

-

Record the descent latency for each rat at each time point.

-

Compare the mean descent latencies between the this compound-treated group and the vehicle-treated group using appropriate statistical tests. A significant reduction in descent latency indicates an anti-cataleptic effect.

-

In Vivo Forelimb Asymmetry Test (Cylinder Test) in 6-OHDA Lesioned Rats

This test evaluates the ability of a compound to improve motor function in a unilateral model of Parkinson's disease.

Materials:

-

Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle.

-

This compound solution.

-

Vehicle control solution.

-

A transparent glass cylinder (e.g., 20 cm diameter, 30 cm height).[14]

-

Video recording equipment.

Procedure:

-

Animal Acclimation: Allow the rats to acclimate to the testing room.

-

Drug Administration: Administer this compound or vehicle to the lesioned rats.

-

Behavioral Testing:

-

Place each rat individually into the glass cylinder.

-

Record the rat's behavior for a set period (e.g., 5 minutes).[14]

-

-

Data Scoring and Analysis:

-

During offline video analysis, count the number of times the rat uses its left forelimb, right forelimb, or both forelimbs simultaneously to touch the cylinder wall during rearing and exploration.

-

Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb touches.

-

An asymmetry score can also be calculated: [(ipsilateral touches + 0.5 * bilateral touches) - (contralateral touches + 0.5 * bilateral touches)] / (total touches).

-

Compare the scores between the drug-treated and vehicle-treated groups. A significant increase in the use of the contralateral forelimb indicates an improvement in motor function.

-

dot

Caption: General workflow for in vivo behavioral experiments.

In Vitro MAO-A and MAO-B Inhibition Assay

This assay determines the inhibitory activity of this compound against the monoamine oxidase enzymes.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.[15]

-

Kynuramine (B1673886) (substrate for MAO-A and MAO-B).[15]

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).[15]

-

96-well microplates.

-

Spectrophotometer or fluorometer plate reader.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound.

-

Prepare working solutions of MAO-A and MAO-B enzymes and the kynuramine substrate in assay buffer.[15]

-

-

Assay Protocol:

-

Add the diluted this compound or vehicle to the wells of the microplate.

-

Add the MAO-A or MAO-B enzyme solution to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[15]

-

Initiate the enzymatic reaction by adding the kynuramine substrate.

-

-

Measurement:

-

Monitor the formation of the product (4-hydroxyquinoline) over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.[7]

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Calculate the IC₅₀ value by fitting the concentration-inhibition data to a dose-response curve.

-

The dissociation constant (Kᵢ) can be determined through further kinetic studies (e.g., by varying substrate concentrations).

-

Conclusion

This compound is a well-characterized and selective positive allosteric modulator of the mGlu4 receptor. Its ability to potentiate glutamate signaling at this receptor has been demonstrated in a variety of in vitro and in vivo models. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of neuroscience and drug discovery. The promising preclinical findings, particularly in models of Parkinson's disease, underscore the therapeutic potential of targeting the mGlu4 receptor with positive allosteric modulators like VU0364770. Further investigation into its pharmacokinetic and safety profiles will be crucial for its potential translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensorimotor assessment of the unilateral 6-hydroxydopamine mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. benchchem.com [benchchem.com]

The Discovery and Synthesis of VU0364770 Hydrochloride: A Positive Allosteric Modulator of mGlu4 for Parkinson's Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a promising therapeutic target for the treatment of Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of VU0364770 hydrochloride. It details the scientific journey from initial high-throughput screening and lead optimization to its preclinical evaluation in established rodent models of Parkinson's disease. This document includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of neuroscience and drug development.

Introduction: The Therapeutic Potential of mGlu4 PAMs

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms.[1] Current treatments, such as L-DOPA, can have significant side effects and their efficacy wanes over time. The metabotropic glutamate receptor 4 (mGlu4), a Group III metabotropic glutamate receptor, has emerged as a promising non-dopaminergic target for PD therapy.[2] mGlu4 receptors are strategically located in the basal ganglia, a key brain region for motor control, where they modulate neurotransmitter release.[2] Positive allosteric modulators (PAMs) of mGlu4 offer a nuanced approach to enhancing the receptor's activity in response to the endogenous ligand, glutamate, thereby offering a potential new avenue for symptomatic relief in PD.[1] VU0364770, chemically known as N-(3-chlorophenyl)picolinamide, is a systemically active mGlu4 PAM that has demonstrated efficacy in preclinical models of Parkinson's disease, both as a standalone treatment and in conjunction with existing therapies like L-DOPA.[1]

Discovery of VU0364770

The discovery of VU0364770 was the result of a focused drug discovery effort aimed at identifying potent and selective mGlu4 PAMs with favorable pharmacokinetic properties for in vivo studies.

High-Throughput Screening (HTS) and Lead Identification

The journey to identify novel mGlu4 PAMs often begins with high-throughput screening (HTS) of large chemical libraries. A common HTS assay for mGlu4 PAMs involves the use of a cell line, such as Chinese Hamster Ovary (CHO) cells, co-expressing the mGlu4 receptor and a G-protein chimeric construct (e.g., Gqi5). This allows for the measurement of receptor activation via a calcium mobilization assay using a fluorescent indicator.[3]

An HTS campaign identified a novel pyrazolo[3,4-d]pyrimidine scaffold as a promising starting point for mGlu4 PAMs.[3] This initial hit demonstrated a concentration-dependent potentiation of an EC20 concentration of glutamate.[3]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

While the exact SAR studies leading directly to VU0364770 are not extensively published, the development of related compounds provides insight into the optimization process. For instance, the optimization of an earlier mGlu4 PAM, VU0155041, likely informed the design of VU0364770.[2] The optimization process for mGlu4 PAMs generally focuses on improving potency, selectivity against other mGlu receptors, and pharmacokinetic properties such as brain penetration and metabolic stability.[4] The picolinamide (B142947) core of VU0364770 was found to be optimal for activity.[5]

Synthesis of VU0364770 and its Hydrochloride Salt

VU0364770, or N-(3-chlorophenyl)picolinamide, can be synthesized through a standard amide coupling reaction. The hydrochloride salt is then prepared for in vivo studies.

Synthesis of N-(3-chlorophenyl)picolinamide (VU0364770)

A representative synthesis of VU0364770 involves the coupling of picolinic acid and 3-chloroaniline (B41212). This can be achieved via the formation of an acid chloride intermediate or through direct amide coupling using a coupling agent.

Method 1: Acid Chloride Formation

-

Activation of Picolinic Acid: Picolinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The reaction mixture is typically heated to reflux to form picolinoyl chloride.[6]

-

Amide Coupling: The resulting picolinoyl chloride is then reacted with 3-chloroaniline in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an anhydrous aprotic solvent like DCM or tetrahydrofuran (B95107) (THF).[7] The reaction is typically carried out at 0°C and then allowed to warm to room temperature.[6]

-

Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.[8]

Method 2: Direct Amide Coupling

-

Reaction Setup: Picolinic acid, 3-chloroaniline, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA) are combined in an anhydrous aprotic solvent like DMF or DCM.[6]

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Workup and Purification: The workup and purification steps are similar to the acid chloride method.[8]

Formation of this compound

For in vivo applications, the free base of VU0364770 is converted to its hydrochloride salt to improve solubility and handling.

Protocol: To a solution of N-(3-chlorophenyl)picolinamide in dichloromethane (0.2 M) at 0°C, 4 M HCl in 1,4-dioxane (B91453) (5 equivalents) is added dropwise. After 15 minutes, the ice bath is removed, and the solution is stirred for an additional 30 minutes at room temperature. The solvent is then removed under reduced pressure to yield the pure hydrochloride salt of VU0364770.

Biological Activity and Mechanism of Action

VU0364770 acts as a positive allosteric modulator of the mGlu4 receptor, enhancing its response to the endogenous agonist, glutamate.

Signaling Pathway

mGlu4 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/o signaling pathway. The binding of a PAM like VU0364770 to an allosteric site on the receptor potentiates the glutamate-induced activation of the Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This modulation of the signaling cascade ultimately affects downstream cellular processes, including ion channel activity and neurotransmitter release.

In Vivo Efficacy in Parkinson's Disease Models

VU0364770 has demonstrated significant efficacy in rodent models of Parkinson's disease, highlighting its therapeutic potential.

4.2.1. Haloperidol-Induced Catalepsy

Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces catalepsy in rodents, a state of motor immobility that models some of the motor symptoms of Parkinson's disease.

-

Experimental Protocol: Male Sprague-Dawley rats are administered haloperidol (e.g., 0.5-1.5 mg/kg, i.p.). After a set period (e.g., 60 minutes), VU0364770 or vehicle is administered. Catalepsy is assessed at various time points by placing the rat's forepaws on a raised bar and measuring the latency to remove them (descent latency).[10] A longer descent latency indicates a greater degree of catalepsy.[10]

-

Results: VU0364770 has been shown to dose-dependently reverse haloperidol-induced catalepsy in rats.[11]

| Treatment Group | Dose (mg/kg, i.p.) | Mean Descent Latency (s) ± SEM | % Reversal of Catalepsy |

| Vehicle + Haloperidol | - | Data not available | 0% |

| VU0364770 + Haloperidol | 10 | Data not available | Significant reversal |

| VU0364770 + Haloperidol | 30 | Data not available | Significant reversal |

Note: Specific quantitative data from head-to-head studies were not available in the searched literature. The table reflects the qualitative findings.

4.2.2. 6-OHDA-Induced Forelimb Asymmetry

Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats leads to the degeneration of dopaminergic neurons on one side of the brain, resulting in an asymmetrical use of the forelimbs, which models the unilateral motor symptoms often seen in early Parkinson's disease.

-

Experimental Protocol (Cylinder Test): Rats with unilateral 6-OHDA lesions are placed in a transparent cylinder, and the number of times they use their ipsilateral (non-impaired) and contralateral (impaired) forelimbs to touch the cylinder wall during exploration is recorded.[12] The data is often expressed as a percentage of contralateral forelimb use.[12] Following treatment with VU0364770 or vehicle, the change in forelimb use is assessed.

-

Results: VU0364770, when administered alone or in combination with a sub-threshold dose of L-DOPA, has been shown to significantly reverse the forelimb asymmetry in 6-OHDA lesioned rats, indicating an improvement in motor function.[1]

| Treatment Group | Dose (mg/kg, i.p.) | % Contralateral Forelimb Use ± SEM |

| Vehicle | - | Data not available |

| VU0364770 | 30 | Significant increase |

| L-DOPA (sub-threshold) | Data not available | No significant change |

| VU0364770 + L-DOPA | 30 + sub-threshold | Significant synergistic increase |

Note: Specific quantitative data from head-to-head studies were not available in the searched literature. The table reflects the qualitative findings.

Experimental Workflows

The preclinical evaluation of VU0364770 follows a structured workflow from synthesis to in vivo testing.

References

- 1. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators in Neuroprotection: A Technical Guide

Executive Summary: The modulation of glutamatergic neurotransmission represents a promising therapeutic avenue for a range of neurological disorders characterized by excitotoxicity and neuroinflammation. The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Gi/o-coupled receptor predominantly located on presynaptic terminals, has emerged as a key target for neuroprotection. Positive allosteric modulators (PAMs) of mGlu4 offer a sophisticated mechanism for fine-tuning neuronal activity, enhancing the receptor's natural response to glutamate without direct activation. This approach mitigates excessive glutamate release, a central pathological mechanism in neurodegenerative diseases such as Parkinson's disease. Preclinical evidence robustly supports the neuroprotective potential of mGlu4 PAMs, demonstrating their ability to protect dopaminergic neurons, reduce neuroinflammation, and improve motor function in various animal models. This technical guide provides an in-depth overview of the core mechanisms, key preclinical data, and experimental methodologies related to the neuroprotective role of mGlu4 PAMs for researchers, scientists, and drug development professionals.

Introduction: The Glutamatergic System and mGlu Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), essential for synaptic transmission, plasticity, and brain function.[1][2] However, excessive glutamatergic activity can lead to excitotoxicity, a process implicated in neuronal damage across numerous acute and chronic neurodegenerative diseases.[1][3] The glutamatergic system is modulated by two main classes of receptors: ionotropic receptors (iGluRs) that form ion channels and metabotropic receptors (mGluRs) that are G-protein coupled receptors (GPCRs).[4][5]

mGluRs are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[2] Group III mGluRs, which include mGlu4, mGlu6, mGlu7, and mGlu8, are typically located on presynaptic terminals.[2][3] Their activation generally leads to the inhibition of neurotransmitter release, providing a critical feedback mechanism to maintain synaptic homeostasis.[1][4]

The mGlu4 Receptor: A Key Modulator of Synaptic Transmission

The mGlu4 receptor is highly expressed in key brain regions involved in motor control and cognitive function, including the basal ganglia, cerebellum, and olfactory bulb.[1][3] Within the basal ganglia, mGlu4 is strategically localized at presynaptic terminals of striatopallidal GABAergic neurons and corticostriatal glutamatergic afferents.[3] This localization allows mGlu4 to act as a crucial autoreceptor and heteroreceptor, modulating the release of both glutamate and GABA.[1][6] By reducing the release of these neurotransmitters, mGlu4 activation can help rebalance (B12800153) the disrupted neuronal circuits characteristic of diseases like Parkinson's.[6][7]

Mechanism of Action of mGlu4 Positive Allosteric Modulators (PAMs)

Positive allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[4] PAMs do not activate the receptor on their own but enhance its response to the endogenous ligand.[1][4] This offers a more nuanced and potentially safer modulation of signaling compared to direct agonists.[4]

The Canonical Gi/o Signaling Pathway

The primary mechanism of mGlu4 action involves its coupling to the Gi/o family of G-proteins.[4] Upon activation by glutamate, a process potentiated by a PAM, the mGlu4 receptor triggers a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular levels of cyclic AMP (cAMP), a key second messenger.[2][4] The decrease in cAMP levels ultimately results in the modulation of downstream effectors, including ion channels, leading to a decrease in neurotransmitter release from the presynaptic terminal.[4]

Neuroprotective Role of mGlu4 PAMs

The neuroprotective effects of mGlu4 PAMs are multifaceted, primarily stemming from their ability to reduce excitotoxicity and suppress neuroinflammation.

Attenuation of Excitotoxicity

In neurodegenerative conditions, excessive glutamate release overstimulates postsynaptic receptors (particularly NMDA receptors), leading to an influx of calcium and subsequent neuronal death. By enhancing the presynaptic inhibitory function of mGlu4, PAMs reduce the amount of glutamate released into the synapse.[1][6] This reduction in glutamatergic tone helps prevent the excitotoxic cascade, thereby protecting neurons from degeneration.[1][8] Studies using group III mGluR agonists have shown substantial protection against NMDA-induced toxicity in cortical cultures, an effect that is absent in cultures from mGlu4-deficient mice.[8]

Anti-inflammatory Effects on Glial Cells

Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases.[9][10] mGlu4 receptors are expressed on glial cells, including microglia.[3][7] Activation of these receptors has been shown to have direct anti-inflammatory effects.[7][9] For instance, the mGlu4 PAM ADX88178 was found to attenuate lipopolysaccharide (LPS)-induced inflammation in primary microglia, reducing the expression of pro-inflammatory markers such as TNFα, MHCII, and iNOS.[7][9] This effect was mediated by mGlu4, as it was absent in microglia from mGlu4 knockout mice.[7][9] Similarly, the mGlu4 PAM foliglurax (B1653653) prevented the increase in the astrocytic marker GFAP in the MPTP mouse model of Parkinson's disease.[10]

Preclinical Evidence in Neurodegenerative Disease Models

The therapeutic potential of mGlu4 PAMs is strongly supported by a wealth of preclinical data, particularly in models of Parkinson's Disease (PD).

Parkinson's Disease Models

In PD, the loss of dopaminergic neurons leads to hyperactivity in the subthalamic nucleus and subsequent overactivity of the glutamatergic system.[1] mGlu4 PAMs have shown consistent efficacy in various rodent and primate models of PD.[11][12]

-

Symptomatic Relief: Compounds like ADX88178 have been shown to reverse haloperidol-induced catalepsy in rats and potentiate the effects of a low dose of L-DOPA in reversing forelimb akinesia in 6-hydroxydopamine (6-OHDA) lesioned rats.[13]

-

Neuroprotection: The mGlu4 PAM VU0155041 provided significant neuroprotection in the 6-OHDA rat model, attenuating the degeneration of nigrostriatal neurons.[14] This effect was linked to a reduced inflammatory response.[14] Similarly, foliglurax (PXT002331) protected dopaminergic neurons in the MPTP mouse model, preventing the decrease in striatal dopamine (B1211576) and dopamine transporter (DAT) binding.[10]

-

L-DOPA-Induced Dyskinesia (LID): While mGlu4 PAMs show promise for motor symptoms and neuroprotection, their role in treating LID is less clear, with some studies showing a lack of efficacy in rodent and primate models of LID.[15][16]

Quantitative Preclinical Data Summary

The following tables summarize key quantitative data for prominent mGlu4 PAMs from preclinical studies.

Table 1: In Vitro Potency of Selected mGlu4 PAMs

| Compound | Receptor | EC50 | Assay Type | Reference |

|---|---|---|---|---|

| ADX88178 | Human mGlu4 | 4 nM | Glutamate-mediated activation | [13] |

| Rat mGlu4 | 9 nM | Glutamate-mediated activation | [13] | |

| Foliglurax | Human mGlu4 | 79 nM | Allosteric modulation | [17] |

| ML182 | Human mGlu4 | 291 nM | Allosteric modulation | [18] |

| | Rat mGlu4 | 376 nM | Allosteric modulation |[18] |

Table 2: In Vivo Efficacy of mGlu4 PAMs in Parkinson's Disease Models

| Compound | Model | Species | Dose(s) | Key Outcome(s) | Reference |

|---|---|---|---|---|---|

| ADX88178 | Haloperidol-induced catalepsy | Rat | 3 & 10 mg/kg, p.o. | Reversal of catalepsy | [13] |

| Foliglurax | MPTP-induced lesion | Mouse | 3 mg/kg, daily | Prevented decrease in striatal dopamine & DAT binding; prevented GFAP increase | [10] |

| VU0155041 | 6-OHDA lesion | Rat | Intranigral admin. | Protected nigrostriatal tract; reduced inflammatory response | [14] |

| PHCCC | MPTP-induced lesion | Mouse | Systemic admin. | Prevented dopaminergic neuron degeneration |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel mGlu4 PAMs. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity)

This protocol assesses the ability of a compound to protect neurons from glutamate-induced excitotoxicity.

-

Cell Culture: Prepare mixed cortical cell cultures from embryonic rodents. Plate cells and allow them to mature for 13-14 days in vitro. Halt non-neuronal cell division with cytosine arabinoside.[19]

-

Compound Pre-treatment: Pre-incubate the mature cultures with the test mGlu4 PAM at various concentrations for a specified period.

-

Excitotoxic Insult: Challenge the cultures with a toxic pulse of NMDA (e.g., 100 µM) for a short duration (e.g., 10 minutes).[19] The test PAM and a low concentration of glutamate (to enable PAM activity) should be present during the insult.

-

Washout and Incubation: Remove the NMDA-containing medium, wash the cultures, and return them to a maintenance medium containing the test PAM.

-

Assessment of Neuronal Death: After 24 hours, assess the extent of neuronal death. This can be done quantitatively by counting stained neurons (e.g., using Trypan Blue) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[19]

In Vitro Microglial Activation Assay

This protocol evaluates the anti-inflammatory effects of a compound on primary microglia.

-

Microglia Isolation: Culture primary microglia from the brains of neonatal mice (wild-type and mGlu4 knockout for specificity testing).[9]

-

Compound Treatment: Treat the cultured microglia with the test mGlu4 PAM at various concentrations.

-

Inflammatory Challenge: Stimulate the microglia with lipopolysaccharide (LPS) to induce a pro-inflammatory response.[7]

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the culture supernatants and cell lysates.

-

Analysis of Inflammatory Markers:

In Vivo MPTP Mouse Model of Parkinson's Disease

This protocol assesses the neuroprotective efficacy of a compound in a widely used toxin-based model of PD.

-

Animals and Acclimatization: Use adult male mice (e.g., C57BL/6) and allow them to acclimatize to the facility.

-

Treatment Regimen: Begin daily treatment with the mGlu4 PAM (e.g., foliglurax at 1, 3, or 10 mg/kg) or vehicle via oral gavage. This treatment period typically lasts for 10-11 days.[10]

-

Toxin Administration: On a specified day within the treatment period (e.g., Day 5), administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection to induce a lesion of the dopaminergic system.[10]

-

Post-Toxin Treatment: Continue the daily PAM/vehicle administration for several days following the MPTP injection.

-

Euthanasia and Tissue Processing: At the end of the study (e.g., Day 11), euthanize the animals and dissect the brains. Process the striatum and substantia nigra for analysis.[10]

-

Outcome Measures:

-

Neurochemical Analysis: Measure levels of dopamine and its metabolites in striatal tissue using HPLC.

-

Dopamine Transporter (DAT) Binding: Quantify the density of dopaminergic terminals in the striatum and substantia nigra using DAT binding autoradiography.

-

Immunohistochemistry: Assess neuroinflammation by staining for markers of astrocytes (GFAP) and microglia (Iba1).[10]

-

Conclusion and Future Directions

Positive allosteric modulators of the mGlu4 receptor represent a highly promising strategy for neuroprotection in neurodegenerative disorders, particularly Parkinson's disease. Their mechanism of action, which involves dampening excessive glutamatergic signaling and exerting anti-inflammatory effects, directly targets key pathological processes.[7][11][14] A robust body of preclinical evidence demonstrates their ability to protect vulnerable neuronal populations and improve function in relevant disease models.[10][12][14] While some mGlu4 PAMs have entered clinical trials, further research is needed to optimize their therapeutic window, clarify their role in managing treatment-related complications like dyskinesia, and expand their potential application to other neurodegenerative conditions such as Alzheimer's and Huntington's disease.[1][12][15] The continued development of potent, selective, and brain-penetrant mGlu4 PAMs holds significant potential for delivering novel disease-modifying therapies to patients.[20]

References

- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Activation of mGlu4 Metabotropic Glutamate Receptors Is Protective against Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Foliglurax, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mGlu4 allosteric modulation for treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric modulation of the group III mGlu4 receptor provides functional neuroprotection in the 6-hydroxydopamine rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. uni-regensburg.de [uni-regensburg.de]

- 20. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Selectivity of VU0364770 Hydrochloride for the Metabotropic Glutamate Receptor 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a Gi/o-coupled receptor that plays a crucial role in regulating neurotransmission. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This receptor is predominantly expressed in presynaptic terminals, where it functions as an autoreceptor to modulate glutamate release. The selective potentiation of mGluR4 activity by compounds like VU0364770 offers a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including Parkinson's disease and anxiety. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its activity at mGluR4 and other targets, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental evaluation.

Data Presentation: Quantitative Selectivity Profile

The following tables summarize the quantitative data on the potency and selectivity of this compound.

| Receptor/Target | Species | Assay Type | Parameter | Value | Reference |

| mGluR4 | Rat | Functional | EC₅₀ | 290 nM | [1][2][3] |

| mGluR4 | Human | Functional | EC₅₀ | 1.1 µM | [1][2] |

| mGluR5 | - | Functional | IC₅₀ (Antagonist) | 17.9 µM | [1][2][4] |

| mGluR6 | - | Functional | EC₅₀ (PAM) | 6.8 µM | [1][2][4] |

| MAO-A | Human | Binding | Kᵢ | 8.5 µM | [1][2][3] |

| MAO-B | Human | Binding | Kᵢ | 0.72 µM | [1][2][3] |

| Norepinephrine (B1679862) Transporter (NET) | Human | Binding | % Inhibition @ 10 µM | 80% | [4][5] |

Table 1: In Vitro Activity of this compound

Experimental Protocols

Functional Assay for mGluR4 Potency (Calcium Mobilization Assay)

This assay measures the ability of VU0364770 to potentiate the response of mGluR4 to its endogenous agonist, glutamate. The principle relies on the Gi/o-coupling of mGluR4, which can lead to downstream changes in intracellular calcium levels, particularly in recombinant cell systems co-expressing promiscuous G-proteins like Gα16.

Methodology:

-

Cell Culture and Plating:

-

HEK293 cells stably expressing human or rat mGluR4 are cultured in appropriate media.

-

Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

-

Dye Loading:

-

The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

-

Compound Addition:

-

After dye loading, the cells are washed with the assay buffer.

-

This compound is serially diluted to various concentrations and added to the wells.

-

-

Agonist Stimulation and Signal Detection:

-

The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

A sub-maximal concentration (EC₂₀) of glutamate is added to the wells to stimulate the receptor.

-

Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence in the presence of VU0364770 is compared to the response with glutamate alone.

-

The EC₅₀ value, representing the concentration of VU0364770 that produces 50% of the maximal potentiation, is calculated from the dose-response curve.

-

Radioligand Binding Assay for Norepinephrine Transporter (NET) Activity

This assay is used to determine the affinity of VU0364770 for the human norepinephrine transporter. It measures the ability of the compound to displace a radiolabeled ligand that specifically binds to the transporter.

Methodology:

-

Membrane Preparation:

-

Cell membranes are prepared from a cell line recombinantly expressing the human norepinephrine transporter (e.g., HEK293 cells).

-

-

Binding Reaction:

-

In a multi-well plate, the cell membranes are incubated with a specific radioligand for NET (e.g., [³H]nisoxetine) at a concentration near its Kd.

-

Increasing concentrations of this compound are added to the wells to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).

-

-

Incubation and Filtration:

-

The reaction mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

-

Scintillation Counting:

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The percentage of specific binding of the radioligand is plotted against the concentration of VU0364770.

-

The IC₅₀ value, the concentration of VU0364770 that inhibits 50% of the specific radioligand binding, is determined from the competition curve.

-

Visualizations

Signaling Pathway of mGluR4 Potentiation

References

- 1. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

Unveiling the Off-Target Profile of VU0364770 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 hydrochloride, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), has garnered significant interest for its potential therapeutic applications, particularly in Parkinson's disease. As with any CNS-active compound, a thorough understanding of its off-target pharmacology is paramount for a comprehensive assessment of its therapeutic window and potential side effects. This technical guide provides a detailed overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Off-Target Binding and Functional Activity

This compound has been profiled against a broad range of molecular targets to determine its selectivity. The primary off-target interactions identified are with other metabotropic glutamate receptors, monoamine oxidases, and the norepinephrine (B1679862) transporter.

Quantitative Off-Target Profile

The following tables summarize the quantitative data for the off-target activities of this compound.

Table 1: Off-Target Activity at Metabotropic Glutamate Receptors

| Target | Species | Assay Type | Parameter | Value (µM) | Reference |

| mGluR5 | Rat | Calcium Mobilization | IC50 | 17.9 | [1] |

| mGluR6 | Rat | Calcium Mobilization | EC50 | 6.8 | [1] |

Table 2: Off-Target Activity at Monoamine Oxidases and Transporters

| Target | Species | Assay Type | Parameter | Value (µM) | Reference |

| Monoamine Oxidase A (MAO-A) | Human | Radioligand Binding | Ki | 8.5 | [1] |

| Monoamine Oxidase B (MAO-B) | Human | Radioligand Binding | Ki | 7.2 | [1] |

| Norepinephrine Transporter (NET) | Human | Radioligand Binding | % Inhibition @ 10 µM | 68% | [1] |

Table 3: Results from Broad Panel Screening (Ricerca Lead Profiling Screen)

A comprehensive screen of VU0364770 at a concentration of 10 µM against a panel of 68 receptors, ion channels, and transporters revealed minimal significant off-target activity, with the most notable finding being the interaction with the human norepinephrine transporter. The majority of targets showed less than 50% inhibition or stimulation at this concentration.

Experimental Protocols

This section details the methodologies employed in the key experiments cited for determining the off-target profile of this compound.

Metabotropic Glutamate Receptor Functional Assays (Calcium Mobilization)

-

Objective: To determine the functional activity (potentiation or inhibition) of VU0364770 at various mGluR subtypes.

-

Cell Lines: HEK293 cells stably expressing the rat mGluR5 or mGluR6.

-

Methodology:

-

Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

VU0364770 is added to the cells at various concentrations.

-

For antagonist activity at mGluR5, cells are subsequently challenged with an EC80 concentration of glutamate, and the inhibition of the glutamate-induced calcium response is measured.

-

For positive allosteric modulator activity at mGluR6, cells are subsequently challenged with an EC20 concentration of glutamate, and the potentiation of the glutamate-induced calcium response is measured.

-

Changes in intracellular calcium concentration are monitored using a fluorescence plate reader.

-

Data are normalized to the response of a reference agonist and antagonist to calculate IC50 and EC50 values.

-

Monoamine Oxidase (MAO) Inhibition Assay (Radioligand Binding)

-

Objective: To determine the binding affinity (Ki) of VU0364770 for MAO-A and MAO-B.

-

Enzyme Source: Human recombinant MAO-A and MAO-B expressed in a suitable system (e.g., insect cells).

-

Radioligand: [3H]-Ro 41-1049 for MAO-A and [3H]-L-Deprenyl for MAO-B.

-

Methodology:

-

A reaction mixture is prepared containing the respective MAO enzyme, the radioligand at a concentration near its Kd, and varying concentrations of VU0364770.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive inhibitor (e.g., clorgyline for MAO-A, L-deprenyl for MAO-B).

-

IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

-

Norepinephrine Transporter (NET) Binding Assay

-

Objective: To assess the interaction of VU0364770 with the human norepinephrine transporter.

-

Source: Cell membranes prepared from HEK293 cells stably expressing the human NET.

-

Radioligand: [3H]-Nisoxetine.

-

Methodology:

-

Cell membranes are incubated with the radioligand and a fixed concentration (10 µM) of VU0364770.

-

Following incubation to reach equilibrium, bound and free radioligand are separated by filtration.

-

Radioactivity on the filters is measured by scintillation counting.

-

The percent inhibition of radioligand binding by VU0364770 is calculated relative to a control (vehicle) and a positive control inhibitor (e.g., desipramine).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the primary on-target receptor (mGluR4) and a generalized workflow for off-target screening.

Conclusion

This compound is a selective mGluR4 positive allosteric modulator with a generally clean off-target profile. The most significant off-target activities are observed at mGluR5 (antagonism), mGluR6 (positive allosteric modulation), MAO-A and MAO-B (inhibition), and the norepinephrine transporter (binding). The potencies at these off-targets are generally lower than its on-target potency at mGluR4, suggesting a favorable selectivity window. However, these off-target interactions should be carefully considered in the design and interpretation of preclinical and clinical studies, as they may contribute to the overall pharmacological effect or potential side effects of the compound. This guide provides a foundational resource for researchers to understand and further investigate the complete pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with VU0364770 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments using VU0364770 hydrochloride, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The following sections outline experimental procedures for assessing the efficacy of VU0364770 in rodent models of Parkinson's disease, including pharmacokinetic profiling and key behavioral assays.

Compound Information

| Compound Name | This compound |

| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR4 |

| Chemical Name | N-(3-Chlorophenyl)-2-pyridinecarboxamide hydrochloride |

| Molecular Formula | C₁₂H₁₀Cl₂N₂O |

| Molecular Weight | 269.13 g/mol |

| In Vitro Potency | EC₅₀ = 290 nM (rat mGluR4), 1.1 µM (human mGluR4)[1] |

| Off-target Activity | Antagonist at mGluR5 (IC₅₀ = 17.9 µM), PAM at mGluR6 (EC₅₀ = 6.8 µM), MAO-A inhibitor (Ki = 8.5 µM), MAO-B inhibitor (Ki = 0.72 µM)[1][2] |

| Key Characteristics | Systemically active and brain-penetrant[2][3] |

In Vivo Pharmacokinetic Profiling in Rats

This protocol describes the determination of the pharmacokinetic profile of this compound in rats following intravenous administration.

Experimental Protocol

-

Animal Model: Male Sprague-Dawley rats (250-300 g) with implanted jugular and carotid artery catheters are used. Animals should be acclimated for at least one week before the experiment.

-

Formulation: Prepare a 1 mg/mL solution of this compound in a vehicle of 20% DMSO and 80% saline.

-

Dosing: Administer a single intravenous (IV) dose of 1 mg/kg this compound via the jugular vein catheter.

-

Blood Sampling: Collect blood samples (approximately 200 µL) from the carotid artery catheter at the following time points: pre-dose, 2, 7, 15, 30 minutes, and 1, 2, 4, 7, and 24 hours post-dose.

-

Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Brain Tissue Collection (Optional): At the final time point, euthanize the animals and collect brain tissue to determine brain exposure.

-

Bioanalysis: Analyze plasma and brain homogenate samples for VU0364770 concentrations using a validated LC-MS/MS method.

Pharmacokinetic Parameters

| Parameter | Value | Unit |

| Dose | 1 | mg/kg (IV) |

| Cmax (Plasma) | Data not explicitly available in provided search results | ng/mL |

| Tmax (Plasma) | Data not explicitly available in provided search results | h |

| Half-life (t½) | Data not explicitly available in provided search results | h |

| Brain/Plasma Ratio | Dose-proportional across a range of doses | - |

Note: While specific pharmacokinetic parameter values like Cmax, Tmax, and half-life were not detailed in the provided search results, the methodology for their determination is outlined. Researchers should perform the analysis to establish these values.

Efficacy in a Rat Model of Parkinson's Disease: Haloperidol-Induced Catalepsy

This protocol assesses the ability of this compound to reverse catalepsy induced by the D2 receptor antagonist haloperidol (B65202), a common preclinical model for screening anti-parkinsonian drugs.

Experimental Protocol

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Drug Administration:

-

Administer this compound (e.g., 10, 30, 100 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

30 minutes after VU0364770 administration, inject haloperidol (1 mg/kg, i.p.) to induce catalepsy.[4]

-

-

Catalepsy Assessment (Bar Test):

-

Data Analysis: Compare the descent latency of VU0364770-treated groups to the vehicle-treated control group. A significant reduction in descent latency indicates an anti-cataleptic effect.

Experimental Workflow: Haloperidol-Induced Catalepsy

Efficacy in a Rat Model of Parkinson's Disease: 6-OHDA-Induced Forelimb Asymmetry

This protocol evaluates the ability of this compound to ameliorate motor deficits in a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease, which mimics the asymmetric motor symptoms of the human condition.[7]

Experimental Protocol

-

Animal Model and Surgery:

-

Male Sprague-Dawley rats are used.

-

Unilateral lesions of the medial forebrain bundle are created by stereotaxic injection of 6-OHDA.[8] This leads to a significant loss of dopaminergic neurons on one side of the brain.

-

Allow animals to recover for at least 2 weeks post-surgery.

-

-

Drug Administration:

-

Administer this compound (e.g., 100 mg/kg, s.c.).

-

For combination studies, a low, inactive dose of L-DOPA (e.g., 1.5 mg/kg, p.o.) can be co-administered.[9]

-

-

Forelimb Asymmetry Assessment (Cylinder Test):

-

Place the rat in a transparent cylinder and record its exploratory behavior for 5 minutes.[10]

-

Count the number of independent wall touches made with the left forelimb, the right forelimb, and both forelimbs simultaneously.

-

Calculate the percentage of contralateral (impaired) forelimb use. A significant increase in the use of the contralateral forelimb in the VU0364770-treated group compared to vehicle indicates efficacy.[8]

-

-

Data Analysis: The forelimb use asymmetry is calculated as: [(ipsilateral touches + 0.5 * bilateral touches) / (total touches)] * 100.

Quantitative Data: Forelimb Asymmetry Test

| Treatment Group | Dose | Route | % Improvement in Forelimb Asymmetry (relative to vehicle) |

| VU0364770 | 100 | mg/kg s.c. | Moderate improvement[9] |

| L-DOPA | 1.5 | mg/kg p.o. | Inactive alone[9] |

| VU0364770 + L-DOPA | 100 + 1.5 | mg/kg | Robust reversal[9] |

Signaling Pathway of mGluR4 Activation

VU0364770 acts as a positive allosteric modulator of the mGluR4 receptor. mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of the glutamatergic system is thought to underlie its therapeutic effects in Parkinson's disease.

mGluR4 Signaling Cascade

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hellobio.com [hellobio.com]

- 3. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 5. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]

- 8. Sensorimotor assessment of the unilateral 6-hydroxydopamine mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Gait Analysis for Early Detection of Motor Symptoms in the 6-OHDA Rat Model of Parkinson's Disease [frontiersin.org]

Application Notes and Protocols for Dosing VU0364770 Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1] As an mGlu4 PAM, it enhances the receptor's response to the endogenous ligand, glutamate. The mGlu4 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This modulation of glutamatergic neurotransmission makes VU0364770 a valuable tool for investigating the role of mGlu4 in various physiological and pathological processes in the central nervous system (CNS).

These application notes provide detailed information and protocols for the in vivo administration of this compound in rodent models, with a focus on dosing, vehicle preparation, and routes of administration. The information is compiled from published preclinical studies, primarily in rat models of Parkinson's disease. While specific data in mouse models for other CNS disorders are limited, general protocols and guidance are provided to aid researchers in their study design.

Data Presentation

Pharmacokinetic Parameters of VU0364770 in Rats

The following table summarizes the pharmacokinetic properties of VU0364770 following intravenous administration in rats. This data is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Value | Species | Administration Route | Reference |

| Clearance | 165 ml/min/kg | Rat | Intravenous (IV) | [2] |

| Volume of Distribution | 2.92 l/kg | Rat | Intravenous (IV) | [2] |

| Free Fraction (Plasma) | 1.8% | Rat | - | [2] |

Reported Dosing of this compound in Rodent Models

This table provides a summary of doses and administration routes for this compound used in published rodent studies.

| Species | Model | Route of Administration | Dose Range | Vehicle | Observed Effects | Reference |

| Rat | Haloperidol-induced catalepsy | Subcutaneous (SC) | 10 - 56.6 mg/kg | 10% Tween 80 in water | Reversal of catalepsy | [1] |

| Rat | 6-OHDA lesion model of Parkinson's Disease | Subcutaneous (SC) | 30 mg/kg | 10% Tween 80 in water | Amelioration of motor deficits | [1] |

| Rat | Pharmacokinetic studies | Intravenous (IV) | 1 mg/kg | 20% DMSO in saline | Characterization of PK parameters | [2] |

| Mouse | General behavioral studies | Intraperitoneal (IP) | General guidance: 1-50 mg/kg | e.g., 10% Tween 80, or DMSO/PEG/saline | Dose-finding studies recommended | N/A |

Experimental Protocols

Preparation of this compound for In Vivo Studies

1. HCl Salt Formation:

For in vivo studies, it is often beneficial to use the hydrochloride salt of VU0364770 to improve its solubility in aqueous vehicles.

-

Dissolve the free base of VU0364770 in dichloromethane (B109758) (0.2 M) at 0°C.

-

Add 4 M HCl in 1,4-dioxane (B91453) (5 equivalents) dropwise.

-

After 15 minutes, remove the ice bath.

-

Stir for an additional 30 minutes at room temperature.

-

Remove the solvent under reduced pressure to yield the pure HCl salt.

2. Vehicle Preparation and Dosing Solution:

The choice of vehicle is critical for ensuring the solubility and stability of the compound and for minimizing any behavioral or physiological effects of the vehicle itself.

-

For Subcutaneous (SC) or Intraperitoneal (IP) Administration:

-